N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .
Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Synthesis and Chemical Reactivity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide is a compound that belongs to a broader class of compounds characterized by the presence of furan and thiazole rings. These compounds are of interest due to their diverse chemical reactivity and potential applications in various fields of scientific research.
One of the key areas of research involving compounds with similar structures focuses on their synthesis and subsequent reactivity. For instance, compounds containing furan-2-yl groups and thiazole rings have been synthesized through various chemical reactions, including acylation, electrophilic substitution reactions (bromination, nitration, hydroxymethylation, formylation, acylation), and treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions to achieve different derivatives (Aleksandrov et al., 2021; El’chaninov & Aleksandrov, 2017). These reactions highlight the versatility and reactivity of the furan and thiazole moieties, making them valuable for further chemical transformations and applications in material science, pharmaceuticals, and synthetic chemistry.
Biological Activity and Applications
Beyond their chemical properties, these compounds have been explored for their biological activities, offering potential applications in medical and pharmaceutical research. For example, derivatives of furan-2-carboxamide-bearing thiazoles have been synthesized and evaluated for their antimicrobial activity, showcasing good efficacy against a range of Gram-negative and Gram-positive bacteria as well as fungi (Cakmak et al., 2022). This suggests that compounds with the furan-2-yl and thiazole structural motifs could serve as lead compounds for the development of new antimicrobial agents.
Another area of interest is the exploration of these compounds' anticancer properties. Research has been conducted on related thiazole derivatives, evaluating their anticancer activity against various cancer cell lines. Some derivatives have shown promising results, outperforming reference drugs in specific assays, indicating the potential of these compounds in cancer research (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with a wide range of biological activities .
Mode of Action
Furan derivatives have been known to interact with their targets through coordination of a heterocyclic nitrogen lone pair of electrons . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Furan derivatives have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
Furan derivatives have been used in medicine, suggesting that they may have favorable adme properties .
Result of Action
Furan derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-19(15-8-10-16(11-9-15)20-7-4-12-27-20)13-23-21(26)18-14-28-22(24-18)17-5-2-1-3-6-17/h1-12,14,19,25H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUGAAGFUBTQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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